molecular formula C11H13FO B14402079 2-Fluoro-3,4,5,6-tetramethylbenzaldehyde CAS No. 88174-35-0

2-Fluoro-3,4,5,6-tetramethylbenzaldehyde

Cat. No.: B14402079
CAS No.: 88174-35-0
M. Wt: 180.22 g/mol
InChI Key: JNJOSSWUNUUVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3,4,5,6-tetramethylbenzaldehyde is an organic compound with the molecular formula C11H13FO It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are replaced by four methyl groups and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,4,5,6-tetramethylbenzaldehyde typically involves the fluorination of 3,4,5,6-tetramethylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,4,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: 2-Fluoro-3,4,5,6-tetramethylbenzoic acid.

    Reduction: 2-Fluoro-3,4,5,6-tetramethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3,4,5,6-tetramethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,4,5,6-tetramethylbenzaldehyde depends on its specific application. In chemical reactions, the fluorine atom and the aldehyde group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluorobenzaldehyde: A fully fluorinated derivative of benzaldehyde with different electronic properties.

    2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains both fluorine and trifluoromethyl groups, offering unique reactivity.

    2,3,5,6-Tetramethylbenzaldehyde: Lacks the fluorine atom, resulting in different chemical behavior.

Uniqueness

2-Fluoro-3,4,5,6-tetramethylbenzaldehyde is unique due to the combination of four methyl groups and a fluorine atom on the benzene ring, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in designing molecules with specific properties and reactivities.

Properties

CAS No.

88174-35-0

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

2-fluoro-3,4,5,6-tetramethylbenzaldehyde

InChI

InChI=1S/C11H13FO/c1-6-7(2)9(4)11(12)10(5-13)8(6)3/h5H,1-4H3

InChI Key

JNJOSSWUNUUVGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C=O)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.